N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated phenyl ring, a trifluoromethyl group, and a tetrahydrobenzothiolo pyrimidine moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Chlorinated Phenyl Intermediate: This step involves the chlorination of a suitable phenyl precursor using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Construction of the Tetrahydrobenzothiolo Pyrimidine Moiety: This step involves the cyclization of appropriate intermediates under acidic or basic conditions to form the tetrahydrobenzothiolo pyrimidine ring.
Coupling Reaction: The final step involves the coupling of the chlorinated phenyl intermediate with the tetrahydrobenzothiolo pyrimidine moiety using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can be accomplished through the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and dichloromethane.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
4,4’-Dichlorobenzophenone: An organic compound with a similar chlorinated phenyl structure.
The unique combination of functional groups in N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3N3OS2/c20-12-6-5-10(19(21,22)23)7-13(12)26-15(27)8-28-17-16-11-3-1-2-4-14(11)29-18(16)25-9-24-17/h5-7,9H,1-4,8H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTGPFFVPIEKED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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